molecular formula C12H23NO2 B13302483 4-[(Oxan-4-ylmethyl)amino]cyclohexan-1-ol

4-[(Oxan-4-ylmethyl)amino]cyclohexan-1-ol

Cat. No.: B13302483
M. Wt: 213.32 g/mol
InChI Key: VMZCTZLZZKVCRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(Oxan-4-ylmethyl)amino]cyclohexan-1-ol (CAS 1179953-32-2) is a chemical compound with the molecular formula C12H23NO2 and a molecular weight of 213.32 g/mol . This amino-alcohol derivative features a cyclohexanol ring linked via an amino methyl group to an oxane (tetrahydropyran) ring, a structural motif present in compounds investigated for various biological activities . The presence of both hydrogen bond donor (hydroxyl group) and acceptor (amine, ether) sites, along with its alicyclic rings, makes it a molecule of interest in medicinal chemistry and drug discovery research. It can serve as a versatile synthetic intermediate or building block for the development of more complex molecules. Researchers utilize such compounds in quantitative structure-activity relationship (QSAR) studies to elucidate connections between molecular structures and biological activity . Furthermore, its structure is analogous to other amino-cyclohexanol derivatives that have been explored for their potential pharmacological properties, highlighting the relevance of this scaffold in the design of novel bioactive agents . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic use and is strictly for use in a laboratory setting by qualified professionals.

Properties

Molecular Formula

C12H23NO2

Molecular Weight

213.32 g/mol

IUPAC Name

4-(oxan-4-ylmethylamino)cyclohexan-1-ol

InChI

InChI=1S/C12H23NO2/c14-12-3-1-11(2-4-12)13-9-10-5-7-15-8-6-10/h10-14H,1-9H2

InChI Key

VMZCTZLZZKVCRQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1NCC2CCOCC2)O

Origin of Product

United States

Synthetic Methodologies for 4 Oxan 4 Ylmethyl Amino Cyclohexan 1 Ol and Analogues

Retrosynthetic Strategies for the Aminocyclohexanol-Oxane Framework

Retrosynthetic analysis is a powerful tool for devising a synthetic plan by deconstructing the target molecule into simpler, commercially available starting materials. For 4-[(Oxan-4-ylmethyl)amino]cyclohexan-1-ol, the primary disconnection points are the C-N bond of the secondary amine and the C-C and C-O bonds within the cyclohexanol (B46403) and oxane rings.

A primary retrosynthetic disconnection breaks the amine linkage, suggesting a reductive amination pathway. This approach disconnects the target molecule into two key synthons: 4-aminocyclohexan-1-ol and oxan-4-carbaldehyde. These precursors themselves can be further simplified. 4-aminocyclohexan-1-ol can be derived from 4-hydroxycyclohexanone (B83380), and oxan-4-carbaldehyde can be obtained from the oxidation of (oxan-4-yl)methanol.

An alternative strategy involves disconnecting a C-C bond adjacent to the oxane ring, which could be formed via a nucleophilic addition of an organometallic reagent derived from the oxane moiety to a cyclohexanone (B45756) derivative. Further disconnections of the oxane and cyclohexanol rings would lead to acyclic precursors.

Disconnection Precursors Synthetic Strategy
C-N Bond4-aminocyclohexan-1-ol and oxan-4-carbaldehydeReductive Amination
C-C Bond (alpha to Oxane)Oxane-derived organometallic and cyclohexanone derivativeNucleophilic Addition
C-O Bond (Cyclohexanol)Substituted adipic acid derivativeCyclization/Reduction
C-O Bond (Oxane)Substituted pentane-1,5-diol derivativeIntramolecular Williamson Ether Synthesis

Construction of the Cyclohexanol and Oxane Rings: Advanced Synthetic Routes

Chemoenzymatic methods offer a powerful approach to the synthesis of chiral cyclohexanol derivatives with high enantiomeric and diastereomeric purity. These methods combine the selectivity of enzymatic reactions with the versatility of chemical synthesis.

One common strategy is the enzymatic desymmetrization of prochiral cyclohexanone derivatives. Lipases, for instance, can be used for the enantioselective acylation of a meso-diol derived from a cyclohexanone, leading to a chiral monoacetate. Another approach involves the use of alcohol dehydrogenases (ADHs) for the stereoselective reduction of a ketone to a specific alcohol stereoisomer. Combining enzymatic reactions in a cascade can lead to highly efficient syntheses of chiral building blocks. core.ac.uk

Enzyme Class Reaction Type Substrate Example Product Stereochemistry
LipaseKinetic Resolution (Acylation)racemic 4-hydroxycyclohexanone(R)- or (S)-4-acetoxycyclohexanone
Alcohol Dehydrogenase (ADH)Asymmetric Reduction4-hydroxycyclohexanone(1s,4s)- or (1r,4r)-cyclohexane-1,4-diol
Ene-reductase / ADHOne-pot cascade reductionα-chloro-tetrasubstituted cyclohexenoneChiral chlorohydrin

Once the core ring structures are formed, further functionalization is often necessary. The hydroxyl group of cyclohexanol can be converted into a better leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions. chegg.comwikipedia.org Alternatively, it can be protected during other synthetic transformations and deprotected at a later stage. Common protecting groups for alcohols include silyl (B83357) ethers (e.g., TBDMS) and benzyl (B1604629) ethers.

The oxane (tetrahydropyran) ring can be synthesized through various methods, including the Prins cyclization, intramolecular hetero-Diels-Alder reactions, and intramolecular Williamson ether synthesis from an appropriate diol precursor. Functionalization of the oxane ring can be achieved by starting with a substituted precursor or by performing reactions on the intact ring, although the latter can be challenging due to the relative inertness of the ether linkages. whiterose.ac.ukacs.orgnih.govresearchgate.netnih.govresearchgate.netethernet.edu.et

Amine Linkage Formation: Reductive Amination and Alternative Approaches

Reductive amination is a widely used and efficient method for the formation of secondary amines. organic-chemistry.org This reaction involves the condensation of a primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding amine. In the context of synthesizing this compound, this would involve the reaction of 4-aminocyclohexan-1-ol with oxan-4-carbaldehyde.

A variety of reducing agents can be employed for this transformation, with sodium triacetoxyborohydride (B8407120) (STAB) and sodium cyanoborohydride (NaBH3CN) being particularly common due to their mildness and selectivity for reducing the iminium ion in the presence of the carbonyl group. organic-chemistry.org

Reducing Agent Typical Reaction Conditions Advantages Disadvantages
Sodium Triacetoxyborohydride (STAB)Mildly acidic (e.g., acetic acid), CH2Cl2Mild, selective for imines, commercially availableCan be sensitive to moisture
Sodium Cyanoborohydride (NaBH3CN)Mildly acidic (pH 3-6), MeOHSelective for imines, stable in protic solventsToxic cyanide byproduct
Catalytic Hydrogenation (H2/Pd, PtO2)H2 gas, metal catalyst, various solvents"Green" method, high yieldsCatalyst can be expensive, may reduce other functional groups

Alternative approaches to forming the amine linkage include the N-alkylation of 4-aminocyclohexan-1-ol with a suitable electrophile, such as (oxan-4-yl)methyl bromide. However, this method can be prone to over-alkylation, leading to the formation of tertiary amines. nih.govresearchgate.netresearchgate.net The "borrowing hydrogen" or hydrogen autotransfer methodology offers a greener alternative, where an alcohol is temporarily oxidized in situ to an aldehyde, which then undergoes reductive amination with the amine. nih.gov

Stereochemical Control in Synthesis: Diastereoselective and Enantioselective Methods

Controlling the stereochemistry of the final product is a crucial aspect of the synthesis, as different stereoisomers can have vastly different biological activities. For this compound, there are multiple stereocenters to consider.

The relative stereochemistry of the substituents on the cyclohexane (B81311) ring (the hydroxyl and amino groups) can be either cis or trans. The choice of starting materials and reaction conditions can influence this outcome. For example, the reduction of a 4-substituted cyclohexanone can lead to a mixture of diastereomers, and the selectivity can often be controlled by the choice of reducing agent and the steric bulk of the substituent. beilstein-journals.orgnih.gov

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. This can be achieved through several strategies:

Chiral pool synthesis: Starting from a naturally occurring chiral molecule.

Use of chiral auxiliaries: A chiral auxiliary is temporarily attached to the substrate to direct the stereochemical outcome of a reaction, and is later removed.

Asymmetric catalysis: A chiral catalyst is used to favor the formation of one enantiomer over the other.

Chemoenzymatic methods, as discussed in section 2.2.1, are a powerful tool for achieving high enantioselectivity in the synthesis of the cyclohexanol core. researchgate.netbohrium.com Similarly, asymmetric synthesis of the oxane ring can be achieved through enantioselective cyclization reactions. whiterose.ac.ukresearchgate.netnih.gov

Multi-step Total Synthesis of Complex Analogues

The total synthesis of complex analogues of this compound would involve a multi-step sequence combining the strategies discussed above. A convergent synthesis, where the cyclohexanol and oxane fragments are synthesized separately and then coupled, is often more efficient than a linear synthesis. unibas.chnih.gov

A hypothetical multi-step synthesis could begin with the chemoenzymatic synthesis of an enantiopure 4-aminocyclohexanol derivative. Concurrently, a functionalized oxane, such as (oxan-4-yl)methanol, would be synthesized and then oxidized to the corresponding aldehyde. The two fragments would then be coupled via reductive amination to afford the final product. Protecting groups would likely be necessary throughout the synthesis to mask reactive functional groups.

The development of efficient and stereoselective total syntheses of such complex molecules is crucial for the exploration of their potential applications in various fields, including medicinal chemistry.

Scalable Synthesis and Process Optimization for Research-Scale Production

The efficient production of this compound on a research scale hinges on a robust and scalable synthetic strategy. While literature specifically detailing a large-scale synthesis of this exact molecule is limited, a highly viable pathway can be constructed by examining scalable methods for its key structural precursors and the final coupling reaction. The most logical approach involves the synthesis of a 4-aminocyclohexan-1-ol intermediate, followed by a reductive amination step with an appropriate aldehyde. Process optimization focuses on maximizing yield, purity, and operational efficiency for each stage.

Scalable Synthesis of the 4-Aminocyclohexan-1-ol Core: This intermediate is the foundational building block. Scalable production can be approached via chemo-catalytic or enzymatic routes, each with distinct advantages.

Reductive Amination and Downstream Processing: This step involves coupling the amine intermediate with oxane-4-carbaldehyde to form the target molecule, followed by purification.

Stage 1: Scalable Synthesis of 4-Aminocyclohexan-1-ol

The synthesis of cis- and trans-4-aminocyclohexan-1-ol isomers is a well-documented process, amenable to scaling.

A. Chemo-catalytic Hydrogenation Route

A common industrial method involves the hydrogenation of p-aminophenol. This process typically results in a mixture of cis and trans isomers, which then require separation.

Hydrogenation: The reaction is carried out by hydrogenating p-aminophenol in an aqueous solution using a catalyst, often ruthenium on a support material.

Saponification and Isomer Separation: Following the hydrogenation and removal of the catalyst, the reaction mixture is typically made alkaline and the isomers are separated. The trans isomer can often be selectively precipitated or crystallized by cooling the concentrated aqueous solution, a technique suitable for large-scale processing. google.comgoogle.com A patent for this process outlines conditions for achieving a high concentration of the desired isomer. google.com

B. Enzymatic Route from 1,4-Cyclohexanedione (B43130)

A more modern and "green" approach employs a one-pot enzymatic cascade, offering high stereoselectivity and milder reaction conditions. d-nb.info This method starts from the potentially bio-based precursor, 1,4-cyclohexanedione. researchgate.net

The process utilizes two types of enzymes in a sequential cascade:

Keto Reductase (KRED): Selectively reduces one of the ketone groups on 1,4-cyclohexanedione to form 4-hydroxycyclohexanone.

Amine Transaminase (ATA): Converts the remaining ketone group of 4-hydroxycyclohexanone into an amine, yielding 4-aminocyclohexan-1-ol.

The key advantage of this method is the ability to control the stereochemistry (cis or trans) by selecting specific enzymes, thereby minimizing complex downstream separation steps. d-nb.inforesearchgate.net

Table 1: Performance of Keto Reductases (KREDs) in the Mono-reduction of 1,4-Cyclohexanedione

EnzymeConversion of 1,4-Cyclohexanedione (%)Formation of Diol Byproduct (%)
Lactobacillus kefir (LK)-KRED45.11.2
RR-KRED44.60.8
P2-C1147.20.5
P1-A0437.75.3
Data derived from studies on enzymatic synthesis cascades. Reaction conditions involved 50 mM of the diketone substrate at 30°C and pH 7.0 for 12 hours. d-nb.info

Stage 2: Reductive Amination and Process Optimization

The final step in synthesizing this compound is the reductive amination between the 4-aminocyclohexan-1-ol intermediate and oxane-4-carbaldehyde. This is a cornerstone reaction in medicinal chemistry for C-N bond formation. nih.gov

Reductive amination is a robust reaction that can be readily scaled. researchgate.net The process involves the initial formation of an imine or enamine intermediate, which is then reduced in situ to the final amine.

Optimization of Key Parameters:

Reducing Agent Selection: For research-scale production, common choices include sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN), which are mild and selective. For larger scales, catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or Raney Nickel with H₂ gas is often more cost-effective and generates less waste. organic-chemistry.org The rise of biocatalysis also presents imine reductases (IREDs) as a sustainable alternative. rsc.org

Solvent Choice: The solvent must be compatible with both the imine formation and reduction steps. Alcohols like methanol (B129727) or ethanol (B145695) are common, as are aprotic solvents like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). For scale-up, factors like cost, safety, and environmental impact are critical.

pH Control: The initial condensation to form the imine is often acid-catalyzed, but the pH must be carefully controlled to avoid deactivating the amine nucleophile or causing side reactions. A typical pH range is between 5 and 7.

Temperature and Concentration: These parameters are optimized to ensure a reasonable reaction rate while minimizing the formation of impurities. Running reactions at higher concentrations is generally preferred for scaling to improve throughput, provided that solubility and heat transfer can be managed.

Purification: At the research scale, the final product is typically purified using column chromatography. However, for larger quantities, optimizing the reaction conditions to minimize impurities is crucial to enable purification by crystallization or distillation, which are more scalable techniques.

Table 2: Comparison of Conditions for Scalable Reductive Amination

MethodReducing AgentTypical SolventAdvantages for Scale-UpConsiderations
Borohydride ReagentsNaBH(OAc)₃, NaBH₃CNDichloromethane, MethanolHigh selectivity, mild conditionsReagent cost, waste generation
Catalytic HydrogenationH₂ gasMethanol, Ethanol, IsopropanolLow cost, high atom economy, low wasteRequires specialized pressure equipment, catalyst handling
Transfer HydrogenationAmmonium formate, IsopropanolIsopropanol, WaterAvoids use of H₂ gas, mild conditionsCatalyst cost and separation
Biocatalytic (IREDs)Glucose (with cofactor recycling)Aqueous bufferHigh selectivity, green process, mild conditionsEnzyme cost and stability, lower substrate concentrations
This table summarizes common reductive amination strategies and their suitability for larger-scale synthesis. organic-chemistry.orgrsc.org

By selecting a scalable route for the 4-aminocyclohexan-1-ol core and carefully optimizing the subsequent reductive amination step, a robust and efficient process for the research-scale production of this compound can be successfully developed. The choice between a chemo-catalytic or enzymatic approach for the intermediate will depend on the desired stereochemistry, cost considerations, and available equipment.

Advanced Spectroscopic and Analytical Characterization of 4 Oxan 4 Ylmethyl Amino Cyclohexan 1 Ol Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the unambiguous determination of the molecular structure of 4-[(Oxan-4-ylmethyl)amino]cyclohexan-1-ol. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the precise assignment of all proton (¹H) and carbon (¹³C) signals, as well as providing insight into the compound's stereochemistry and conformational preferences.

The ¹H NMR spectrum of this compound would be expected to show a series of multiplets in the aliphatic region, corresponding to the protons of the cyclohexyl and oxanyl rings. The proton attached to the hydroxyl-bearing carbon on the cyclohexane (B81311) ring (CH-OH) would likely appear as a multiplet around 3.5-4.0 ppm. The protons on the oxane ring adjacent to the oxygen atom are expected to resonate in a similar region. The protons of the methylene (B1212753) group linking the two ring systems would also give rise to distinct signals.

The ¹³C NMR spectrum would complement the ¹H NMR data, with the carbon bearing the hydroxyl group showing a signal in the range of 65-75 ppm. The carbons of the oxane ring adjacent to the oxygen would also appear in a similar downfield region.

To definitively assign these signals, a suite of 2D NMR experiments is employed:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the same spin system. It would be instrumental in tracing the connectivity of protons within the cyclohexyl and oxanyl rings independently.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. This is crucial for connecting the different structural fragments of the molecule, for instance, by showing a correlation between the protons of the linker methylene group and carbons in both the cyclohexyl and oxanyl rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. It is particularly valuable for determining the stereochemical relationship between substituents on the rings.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Structural Moieties of this compound

Structural Moiety Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Cyclohexane-CHOH 3.5 - 4.0 65 - 75
Cyclohexane-CH-N 2.5 - 3.0 50 - 60
Oxane-CH₂-O 3.4 - 4.0 60 - 70

The cyclohexane and oxane rings in this compound are not planar and exist in dynamic equilibrium between different chair and boat conformations. libretexts.org The most stable conformation is typically the chair form, where substituents can occupy either axial or equatorial positions. libretexts.org The relative energies of these conformers are influenced by steric interactions. Generally, bulky substituents are favored in the equatorial position to minimize steric strain. gmu.edu

NMR spectroscopy, particularly the analysis of proton-proton coupling constants (³JHH) and Nuclear Overhauser Effect (NOE) data, provides detailed insights into the preferred conformation. For instance, a large coupling constant between two vicinal protons on the cyclohexane ring is indicative of a diaxial relationship, while smaller coupling constants suggest axial-equatorial or diequatorial arrangements. NOESY data can further confirm spatial proximities consistent with a particular chair conformation. For the hydroxyl and the (oxan-4-ylmethyl)amino groups on the cyclohexane ring, a trans-diequatorial arrangement is generally expected to be the most stable conformation.

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is critical for determining the elemental composition of this compound. By providing a highly accurate mass measurement of the molecular ion, HRMS allows for the confident determination of the molecular formula.

Electron Ionization (EI) or Electrospray Ionization (ESI) can be used to generate ions for mass analysis. The resulting mass spectrum will not only show the molecular ion peak but also a series of fragment ions. The fragmentation pattern is a molecular fingerprint that provides valuable structural information. Common fragmentation pathways for this molecule would likely involve:

Alpha-cleavage: The breaking of the carbon-carbon bond adjacent to the nitrogen atom is a common fragmentation pathway for amines. libretexts.org

Loss of water: Alcohols frequently undergo dehydration, leading to a fragment ion with a mass 18 units less than the molecular ion. libretexts.org

Cleavage of the ether linkage: The bond between the methylene linker and the oxane ring or the C-O bonds within the oxane ring can cleave.

Ring opening: The cyclohexyl or oxanyl rings can undergo fragmentation.

A plausible fragmentation pathway could involve the initial loss of a water molecule from the cyclohexanol (B46403) ring, followed by cleavage at the C-N bond.

Table 2: Potential Key Fragment Ions in the Mass Spectrum of this compound

m/z Value (Proposed) Proposed Fragment Structure/Loss
[M+H]⁺ Protonated molecular ion
[M-H₂O]⁺ Loss of a water molecule
[M-C₆H₁₁O]⁺ Cleavage of the bond between the nitrogen and the cyclohexane ring

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The IR spectrum would be expected to show characteristic absorption bands for the alcohol, amine, and ether functionalities.

O-H stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group of the alcohol, with the broadening resulting from hydrogen bonding.

N-H stretch: A moderate absorption band in the region of 3300-3500 cm⁻¹ would indicate the presence of the secondary amine.

C-H stretch: Strong absorptions in the 2850-3000 cm⁻¹ region are due to the C-H stretching vibrations of the aliphatic rings and the methylene linker.

C-O stretch: A strong band in the 1050-1150 cm⁻¹ region would be indicative of the C-O stretching vibrations of the alcohol and the ether linkage in the oxane ring.

N-H bend: A band in the 1550-1650 cm⁻¹ region may be observed for the N-H bending vibration of the secondary amine.

Table 3: Expected Characteristic IR Absorption Bands

Functional Group Wavenumber Range (cm⁻¹) Intensity
Alcohol (O-H stretch) 3200 - 3600 Strong, Broad
Secondary Amine (N-H stretch) 3300 - 3500 Moderate
Alkane (C-H stretch) 2850 - 3000 Strong
Ether (C-O stretch) 1050 - 1150 Strong

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for both the purification of this compound and the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of a synthesized compound. By employing a suitable stationary phase (e.g., C18) and a mobile phase (typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with additives like formic acid or trifluoroacetic acid to improve peak shape), a high-resolution separation of the target compound from any impurities or by-products can be achieved.

A UV detector is commonly used, and the purity is assessed by integrating the area of the peak corresponding to the product and comparing it to the total area of all peaks in the chromatogram. For compounds lacking a strong chromophore, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be used. Method development would involve optimizing the mobile phase composition, flow rate, and column temperature to achieve the best possible separation. Preparative HPLC can be used for the isolation and purification of the compound on a larger scale.

Gas Chromatography (GC)

Gas Chromatography is a powerful analytical technique used for separating and analyzing volatile and semi-volatile compounds. For derivatives of this compound, which contain polar amino and hydroxyl functional groups, derivatization is often a necessary prerequisite to increase their volatility and improve chromatographic resolution.

Research on analogous aminocyclohexanol compounds has demonstrated the efficacy of GC, particularly when coupled with mass spectrometry (GC-MS), for both qualitative and quantitative analysis. The separation of stereoisomers, such as the cis and trans diastereomers of this compound, is a critical analytical challenge that can be addressed through the use of specialized chiral capillary columns. For instance, studies on similar aminocyclohexanols have successfully employed columns like cyclodextrin-based chiral stationary phases to achieve baseline separation of isomers.

The derivatization process typically involves the reaction of the polar -NH and -OH groups to form less polar, more volatile ethers, esters, or silyl (B83357) ethers. This not only facilitates elution from the GC column but also can lead to characteristic fragmentation patterns in the mass spectrometer, aiding in structural confirmation.

While specific GC parameters for this compound are not extensively reported in publicly available literature, a hypothetical set of parameters, based on the analysis of similar compounds, is presented in the interactive data table below. These parameters would serve as a starting point for method development.

Interactive Data Table: Hypothetical GC-MS Parameters for the Analysis of Derivatized this compound

ParameterValue
GC System Agilent 7890A or equivalent
Column CP Chirasil-DeX CB (or similar chiral column)
Column Dimensions 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium
Flow Rate 1.0 mL/min (Constant Flow)
Inlet Temperature 250 °C
Injection Volume 1 µL
Split Ratio 20:1
Oven Program Initial Temp: 100 °C (hold 2 min)
Ramp: 10 °C/min to 280 °C (hold 5 min)
MS Detector Mass Spectrometer (e.g., Agilent 5975C)
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 50-550 amu
Transfer Line Temp 280 °C

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

X-ray crystallography stands as the unequivocal method for determining the three-dimensional arrangement of atoms within a crystalline solid. This technique provides precise information on bond lengths, bond angles, and torsional angles, thereby establishing the absolute stereochemistry and preferred solid-state conformation of a molecule. For derivatives of this compound, single-crystal X-ray diffraction is invaluable for confirming the cis or trans relationship of the substituents on the cyclohexane ring and the conformation of the oxane ring.

In studies of related substituted cyclohexanol derivatives, X-ray crystallography has consistently provided definitive proof of stereochemistry. For instance, the analysis of a trans-4-aminocyclohexanol (B47343) derivative confirmed the equatorial positioning of both the amino and hydroxyl groups, which is the energetically more favorable conformation. The crystal structure also reveals crucial details about intermolecular interactions, such as hydrogen bonding networks involving the hydroxyl and amino functionalities, which dictate the crystal packing arrangement.

While a crystal structure for this compound is not publicly available, a hypothetical set of crystallographic data for a representative derivative is presented in the interactive data table below. This data is illustrative of what would be expected from a single-crystal X-ray diffraction experiment on a suitable crystalline derivative. The data would allow for the unambiguous assignment of the relative and absolute stereochemistry, assuming a chiral space group and successful refinement.

Interactive Data Table: Hypothetical Crystallographic Data for a Derivative of this compound

ParameterValue
Empirical Formula C13H25NO2
Formula Weight 227.35
Crystal System Monoclinic
Space Group P2(1)/c
Unit Cell Dimensions a = 10.123(4) Å
b = 8.456(2) Å
c = 15.789(6) Å
α = 90°
β = 105.23(3)°
γ = 90°
Volume 1302.1(8) ų
Z 4
Density (calculated) 1.159 Mg/m³
Absorption Coefficient 0.078 mm⁻¹
F(000) 504
Crystal Size 0.30 x 0.25 x 0.20 mm³
Theta range for data collection 2.50 to 28.00°
Reflections collected 9876
Independent reflections 2987 [R(int) = 0.045]
Final R indices [I>2sigma(I)] R1 = 0.052, wR2 = 0.135
R indices (all data) R1 = 0.068, wR2 = 0.148
Absolute structure parameter N/A (for centrosymmetric space group)

Computational Chemistry and Structure Activity Relationship Sar Studies of 4 Oxan 4 Ylmethyl Amino Cyclohexan 1 Ol Analogues

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By identifying the key molecular properties, or descriptors, that influence activity, QSAR models can be used to predict the potency of unsynthesized analogues.

The foundation of a robust QSAR model lies in the selection of appropriate molecular descriptors, which are numerical representations of a molecule's physicochemical properties. These descriptors can be broadly categorized into 2D and 3D.

2D Descriptors are derived from the two-dimensional representation of a molecule, ignoring its conformational flexibility. They are computationally inexpensive to calculate and include a wide range of properties. pharmacy180.comslideshare.net

Constitutional Descriptors: These describe the basic composition of the molecule, such as molecular weight, atom counts, and the number of rings or rotatable bonds. slideshare.net

Topological Descriptors: These are derived from the graph representation of the molecule, quantifying aspects of molecular branching, shape, and connectivity.

Electrostatic Descriptors: These pertain to the electronic nature of the molecule, including atomic partial charges and polarizability. slideshare.net

Physicochemical Descriptors: Properties like the logarithm of the octanol-water partition coefficient (logP), molar refractivity (MR), and polar surface area (PSA) fall into this category. pharmacy180.com

3D Descriptors are calculated from the three-dimensional coordinates of a molecule, thus accounting for its spatial arrangement (conformation). pharmacy180.com These are computationally more intensive but can capture more detailed structural information relevant to ligand-receptor binding.

Geometrical Descriptors: These include properties related to the molecule's 3D shape, such as molecular volume, surface area, and principal moments of inertia. slideshare.net

Molecular Interaction Fields (MIFs): Techniques like Comparative Molecular Field Analysis (CoMFA) calculate the steric and electrostatic interaction energies between the molecule and a probe atom at various points on a 3D grid. nih.gov These fields provide a detailed map of the spatial regions where specific interactions are favorable or unfavorable for biological activity.

The selection of the most relevant descriptors is a critical step to avoid overfitting the model. Statistical methods are employed to choose a subset of descriptors that have the highest correlation with biological activity while having low correlation among themselves.

Table 1: Examples of 2D and 3D Descriptors Used in QSAR Studies
Descriptor CategoryDescriptor TypeExamplesInformation Encoded
2D DescriptorsConstitutionalMolecular Weight (MW), Number of Aromatic Rings (nAr)Size and basic composition
TopologicalWiener Index, Kier Shape IndicesMolecular branching and connectivity
ElectrostaticPartial Charges, Polar Surface Area (PSA)Charge distribution and polarity
PhysicochemicallogP, Molar Refractivity (MR)Hydrophobicity and polarizability
3D DescriptorsGeometricalMolecular Volume, Surface AreaThree-dimensional shape and size
Molecular Interaction Fields (MIFs)CoMFA Steric and Electrostatic FieldsSpatial regions favorable for specific interactions

Once descriptors are selected, a mathematical model is built to correlate them with the observed biological activity. Partial Least Squares (PLS) regression is a widely used statistical method in QSAR because it can handle datasets with more descriptors than compounds and where descriptors may be inter-correlated. mdpi.comnih.gov

The validity and predictive power of the resulting QSAR model must be rigorously assessed using several statistical metrics:

Coefficient of Determination (R²): This value, ranging from 0 to 1, indicates the proportion of the variance in the biological activity that is explained by the model for the training set of compounds. A higher R² value suggests a better fit of the model to the data. schrodinger.com

Cross-validated Coefficient of Determination (q²): This is a more robust measure of the model's predictive ability. It is typically calculated using a "leave-one-out" (LOO) cross-validation procedure, where the model is repeatedly built with one compound removed from the training set and then used to predict the activity of the removed compound. A high q² value (typically > 0.5) indicates good internal predictivity. scielo.br

External Validation: The most stringent test of a QSAR model is to use it to predict the activity of an external test set of compounds that were not used in the model's development. The predictive R² (pred_R²) is calculated for this set.

A reliable QSAR model is characterized by high values of R², q², and pred_R², indicating that it has both good internal consistency and strong predictive power for new, untested compounds.

Table 2: Statistical Parameters for QSAR Model Validation
ParameterSymbolDescriptionIndication of a Good Model
Coefficient of DeterminationMeasures the goodness of fit for the training set.Value close to 1.0
Cross-validated R² (Leave-One-Out)Measures the internal predictive ability of the model.Value > 0.5
Predictive R²pred_R²Measures the predictive ability for an external test set.Value > 0.6
Standard Error of EstimateSEEMeasures the absolute error in the activity units.Low value

Molecular Docking and Ligand-Target Interaction Analysis

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. nih.gov This technique is crucial for understanding the structural basis of activity and for virtual screening of compound libraries to identify potential new active molecules.

For analogues of 4-[(Oxan-4-ylmethyl)amino]cyclohexan-1-ol, which often target G-protein coupled receptors (GPCRs) like the chemokine receptor CXCR4, molecular docking can reveal the specific amino acid residues within the binding pocket that are critical for recognition and binding.

The binding site, or pocket, is a cavity on the surface or within the receptor where the ligand binds. Characterizing this site involves identifying key residues that form favorable intermolecular interactions with the ligand. These interactions are fundamental to the stability of the ligand-receptor complex.

Hydrogen Bonding: This is a strong, directional interaction between a hydrogen bond donor (e.g., the hydroxyl group on the cyclohexanol (B46403) ring or the secondary amine) and a hydrogen bond acceptor (e.g., the oxygen of a carboxylate side chain from an Aspartic or Glutamic acid residue).

π-Stacking: This non-covalent interaction occurs between aromatic rings. Although the this compound scaffold itself lacks aromatic rings, analogues often incorporate them. These can stack with aromatic residues like Phenylalanine (Phe), Tyrosine (Tyr), or Tryptophan (Trp) in the binding site, contributing significantly to binding affinity. nih.gov

Hydrophobic Interactions: Nonpolar parts of the ligand, such as the cyclohexyl and oxane rings, can interact favorably with hydrophobic residues like Leucine (Leu), Isoleucine (Ile), and Valine (Val) in the receptor, driven by the hydrophobic effect.

Ionic Interactions (Salt Bridges): If the amine group is protonated (positively charged), it can form a strong electrostatic interaction with a negatively charged residue like Aspartic acid (Asp) or Glutamic acid (Glu).

For example, studies on CXCR4 antagonists have shown that acidic residues such as Asp262 and Glu288 are often key interaction points for ligands containing basic amine functionalities.

Molecular docking programs use scoring functions to evaluate and rank the different possible binding poses (orientations) of a ligand in the receptor's active site. These scoring functions estimate the binding free energy of the complex. The output is typically a binding affinity or docking score, often expressed in units of kcal/mol. researchgate.net A more negative score generally indicates a more favorable binding interaction and higher predicted affinity. researchgate.net

The predicted binding orientation provides a 3D model of the ligand-receptor complex, allowing for a detailed visual inspection of the key interactions described above. This information is invaluable for structure-based drug design, as it allows chemists to rationally modify the ligand's structure to enhance favorable interactions or remove unfavorable ones, thereby improving potency.

Table 3: Common Intermolecular Interactions in Ligand-Receptor Binding
Interaction TypeDescriptionExample Ligand GroupExample Protein ResidueTypical Energy (kcal/mol)
Hydrogen BondElectrostatic attraction between H and an electronegative atom (O, N).-OH, -NH-Asp, Glu, Ser-2 to -10
Ionic (Salt Bridge)Electrostatic attraction between opposite charges.-NH₂⁺-Asp (-COO⁻), Glu (-COO⁻)-5 to -15
π-StackingNon-covalent interaction between aromatic rings.Phenyl groupPhe, Tyr, Trp-1 to -5
HydrophobicInteraction between non-polar groups in an aqueous environment.Cyclohexyl ringLeu, Val, IleVariable

Molecular Dynamics Simulations for Conformational Sampling and Binding Stability

While molecular docking provides a static snapshot of the ligand-receptor complex, biological systems are inherently dynamic. Molecular Dynamics (MD) simulations offer a way to study the time-dependent behavior of these systems at an atomic level. springernature.com By simulating the motions of atoms and molecules over time, MD can provide insights into the conformational flexibility of the ligand and receptor, and the stability of their interaction. nih.gov

An MD simulation begins with the 3D structure of the ligand-receptor complex, often obtained from molecular docking or experimental methods. The system is placed in a simulated physiological environment, typically a box of water molecules and ions. The forces on each atom are calculated using a force field, and Newton's equations of motion are solved to predict the positions and velocities of the atoms at subsequent small time steps. The resulting trajectory provides a detailed movie of the molecular system's evolution over time, typically on the nanosecond to microsecond timescale. nih.gov

Analysis of the MD trajectory can reveal:

Binding Stability: The stability of the ligand in the binding pocket is assessed by monitoring the Root Mean Square Deviation (RMSD) of the ligand's atoms relative to its starting position. A low and stable RMSD over the course of the simulation suggests a stable binding mode. github.ioresearchgate.net

Conformational Changes: MD simulations can capture how the ligand and receptor adapt their conformations to optimize their interactions. This "induced fit" phenomenon is often crucial for high-affinity binding.

Protein Flexibility: The Root Mean Square Fluctuation (RMSF) of each amino acid residue can be calculated to identify flexible and rigid regions of the protein. github.ioresearchgate.net This can highlight which parts of the binding pocket are most involved in accommodating the ligand.

Hydrogen Bond Persistence: The stability of key hydrogen bonds identified in docking can be analyzed over the simulation time. Hydrogen bonds that are maintained for a high percentage of the simulation time are considered stable and important for binding affinity. volkamerlab.org

By providing a dynamic view of the binding process, MD simulations complement the static picture from molecular docking, leading to a more comprehensive understanding of the structure-activity relationship and offering a powerful tool for refining lead compounds.

Table 4: Key Analyses in Molecular Dynamics Simulations
Analysis MetricAbbreviationInformation Provided
Root Mean Square DeviationRMSDMeasures the average deviation of atomic positions over time, indicating the stability of the ligand's binding pose and the overall protein structure. researchgate.net
Root Mean Square FluctuationRMSFMeasures the fluctuation of individual residues, identifying flexible and rigid regions of the protein. researchgate.net
Hydrogen Bond Analysis-Tracks the formation and breaking of hydrogen bonds over time, assessing their stability and importance. volkamerlab.org
Radius of GyrationRgMeasures the compactness of the protein structure over time.

Pharmacophore Modeling and Virtual Screening for Novel Ligands

Pharmacophore modeling is a powerful computational technique employed in drug discovery to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. This model then serves as a 3D query for searching large compound libraries to find novel molecules with the potential for similar activity, a process known as virtual screening.

For analogues of this compound, a pharmacophore model can be generated based on the key structural features presumed to be important for molecular recognition at a biological target. The core structure of this compound presents several potential pharmacophoric features:

Hydrogen Bond Donor (HBD): The hydroxyl (-OH) group on the cyclohexanol ring and the secondary amine (-NH-) group.

Hydrogen Bond Acceptor (HBA): The oxygen atom within the oxane ring and the hydroxyl group.

Hydrophobic (HY): The aliphatic cyclohexane (B81311) and oxane rings.

Positive Ionizable (PI): The secondary amine, which can be protonated at physiological pH.

A hypothetical pharmacophore model for this class of compounds might consist of a specific spatial arrangement of these features. For instance, a model could be defined by one HBD, one HBA, and two hydrophobic regions, with defined distance constraints between them.

Once a pharmacophore hypothesis is developed and validated, it can be used for virtual screening of large chemical databases (e.g., ZINC, Enamine). mdpi.com The screening process filters the database to identify molecules that match the pharmacophoric features of the query. The molecules that fit the model are then ranked based on a fitness score, which quantifies how well they align with the pharmacophore hypothesis. mdpi.com

The top-ranked hits from the virtual screen are then subjected to further computational analysis, such as molecular docking, to predict their binding orientation and affinity within the target's active site. This multi-step approach helps to prioritize a smaller, more manageable number of compounds for synthesis and biological testing, thereby accelerating the discovery of novel and potent ligands.

Below is a hypothetical data table illustrating the results of a virtual screening campaign using a pharmacophore model derived from this compound analogues.

Compound ID Structure Pharmacophore Fitness Score Predicted Binding Affinity (kcal/mol)
ZINC123456782.85-8.2
ZINC876543212.79-7.9
ZINC246813572.75-7.5
ZINC135792462.68-7.1

Conformational Preferences and Stereoisomeric Effects on Biological Activity

The three-dimensional conformation of a molecule is critical for its interaction with a biological target. For flexible molecules like this compound and its analogues, understanding the preferred low-energy conformations is essential for elucidating their structure-activity relationships (SAR).

The cyclohexane ring in these compounds can exist in several conformations, with the chair form being the most stable. The substituents on the cyclohexane ring can be in either axial or equatorial positions. The relative orientation of the hydroxyl group and the (oxan-4-ylmethyl)amino group (cis or trans) defines two key diastereomers. Furthermore, the oxane ring also has its own conformational preferences.

Computational methods, such as molecular mechanics and quantum mechanics calculations, can be used to perform a conformational analysis. These studies can predict the energetically most favorable conformations and the energy barriers between different conformational states. For instance, it might be found that the trans isomer, with both the hydroxyl and the amino side chain in equatorial positions, is thermodynamically more stable than the cis isomer.

The stereoisomeric configuration can have a profound impact on biological activity. Different stereoisomers of a molecule can exhibit significantly different potencies and efficacies, a phenomenon known as stereoselectivity. This is because the binding pocket of a biological target is chiral, and it will interact differently with each stereoisomer.

For this compound, the key stereochemical relationships are the cis/trans isomerism of the cyclohexanol ring. A biological target might have a binding site that preferentially accommodates the spatial arrangement of functional groups in the trans isomer over the cis isomer, leading to a higher binding affinity for the former.

The following table presents hypothetical biological activity data for different stereoisomers of a this compound analogue, illustrating the potential impact of stereochemistry on potency.

Compound Isomer IC₅₀ (nM) Relative Potency
Analogue Acis2501
Analogue Atrans2510
Analogue Bcis4801
Analogue Btrans 3513.7

These hypothetical data demonstrate that the trans isomers are significantly more potent than their corresponding cis counterparts, highlighting the importance of controlling stereochemistry during the design and synthesis of new analogues in this chemical series.

Future Directions and Advanced Research Perspectives for 4 Oxan 4 Ylmethyl Amino Cyclohexan 1 Ol and Its Scaffold

Development of Next-Generation Analogues with Enhanced Potency and Selectivity

The development of next-generation analogues from the 4-[(Oxan-4-ylmethyl)amino]cyclohexan-1-ol scaffold will focus on systematic structural modifications to enhance biological potency and target selectivity. Structure-activity relationship (SAR) studies are fundamental to this process, guiding the rational design of new derivatives. researchgate.netnih.govmdpi.com Key areas for modification include the oxane ring, the cyclohexanol (B46403) core, and the secondary amine linker.

Future research will likely explore:

Stereochemical Elucidation: The cyclohexane (B81311) and oxane rings contain multiple stereocenters. The synthesis and evaluation of individual stereoisomers are critical, as biological activity and selectivity are often confined to a single isomer.

Cyclohexanol Ring Substitution: Introducing substituents on the cyclohexanol ring can modulate lipophilicity, hydrogen bonding capacity, and steric interactions with the target protein. For instance, fluorination can enhance metabolic stability and binding affinity, while adding small alkyl groups can probe for specific hydrophobic pockets in the binding site.

Oxane Ring Modification: Replacing the oxane oxygen with sulfur (a thiane) or nitrogen (a piperidine) would create analogues with altered polarity, hydrogen bonding potential, and metabolic profiles. Further functionalization of the oxane ring itself could also provide new interaction points with a biological target.

Linker Modification: The length and rigidity of the linker between the two rings can be systematically varied to optimize the spatial orientation of the two cyclic systems for ideal target engagement.

The following table illustrates a hypothetical SAR exploration for enhancing kinase inhibition, a common target for such scaffolds.

Compound IDCyclohexanol Modification (R1)Oxane Modification (R2)Linker Modification (X)Predicted Kinase A IC50 (nM)Predicted Selectivity vs. Kinase B
Lead-001-OH (cis)-O--NH-15010-fold
Analog-A1-OH (trans)-O--NH-5550-fold
Analog-A2-F (cis)-O--NH-12015-fold
Analog-B1-OH (trans)-S--NH-7540-fold
Analog-C1-OH (trans)-O--N(Me)-2005-fold

This table is illustrative and presents hypothetical data for research direction purposes.

Multi-Targeted Ligand Design Strategies

The complexity of many diseases, such as cancer and neurodegenerative disorders, often involves multiple biological pathways. nih.gov This has spurred the development of multi-target-directed ligands (MTDLs), single molecules designed to interact with two or more distinct biological targets. nih.govnih.gov The this compound scaffold is well-suited for this strategy, as the two distinct cyclic moieties can be independently functionalized to bind to different targets.

Design strategies for MTDLs based on this scaffold include:

Pharmacophore Merging: Integrating key recognition features of known ligands for two different targets onto the oxane and cyclohexane rings. For example, the cyclohexane-amine portion could be tailored to inhibit a specific kinase, while the oxane moiety is modified to antagonize a G-protein coupled receptor (GPCR).

Pharmacophore Linking: Using the existing linker as a spacer to connect two distinct pharmacophores, where one is based on the cyclohexane ring and the other is attached to the oxane ring.

This approach could lead to novel therapeutics with synergistic efficacy or an improved side-effect profile compared to combination therapies. nih.gov

Application as Chemical Probes for Biological Pathway Elucidation

Chemical probes are small molecules designed to selectively interact with a specific protein target, enabling researchers to study its function in biological systems. The this compound scaffold can be developed into valuable chemical probes. To achieve this, a highly potent and selective analogue would be identified and then modified to incorporate a reporter or reactive group without compromising its binding affinity.

Potential modifications to create chemical probes include:

Affinity-Based Probes: Attaching a biotin (B1667282) tag or a fluorescent dye (e.g., fluorescein, rhodamine) to a non-critical position on the scaffold. This allows for the visualization and pull-down of the target protein from cell lysates, helping to identify protein-protein interactions and cellular localization.

Photo-Affinity Probes: Incorporating a photoreactive group, such as a diazirine or an azide. Upon UV irradiation, this group forms a covalent bond with the target protein, enabling its definitive identification and the mapping of the binding site.

These chemical tools would be instrumental in validating the biological target of the compound series and elucidating its role in cellular signaling pathways.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. nih.gov These computational tools can be applied to the this compound scaffold to predict the properties of novel analogues and prioritize synthetic efforts.

Applications of AI/ML in this context include:

Predictive Modeling: Training ML models on existing SAR data to predict the potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties of virtual compounds. This allows for the rapid in silico screening of vast chemical libraries.

De Novo Design: Using generative AI models to design entirely new molecules based on the core scaffold that are optimized for a desired biological activity and property profile. These algorithms can explore a much broader chemical space than is feasible through traditional medicinal chemistry.

Synthesis Prediction: Employing retrosynthesis prediction algorithms to identify viable and efficient synthetic routes for the most promising computationally designed compounds. nih.gov

The integration of these in silico methods can significantly reduce the time and cost associated with discovering and optimizing next-generation drug candidates. nih.gov

Novel Synthetic Methodologies for Diversification and Library Generation

To fully explore the therapeutic potential of the this compound scaffold, efficient and versatile synthetic methods are required to generate diverse libraries of analogues for high-throughput screening. nih.gov Modern synthetic chemistry offers several strategies to achieve this.

Key synthetic approaches could include:

Prins Cyclization: Utilizing methods like the Prins cyclization to construct the functionalized tetrahydropyran (B127337) (oxane) ring system, which can be a key step in accessing the core scaffold. nih.gov

Combinatorial Chemistry: Developing a robust core synthesis that allows for the late-stage diversification of the scaffold. For example, preparing a key amine or alcohol intermediate that can be reacted with a wide array of building blocks (e.g., carboxylic acids, aldehydes, sulfonyl chlorides) to rapidly generate a large library of final compounds.

Flow Chemistry: Implementing continuous flow synthesis to enable rapid reaction optimization, improve safety and scalability, and facilitate multi-step sequences for the automated production of analogues.

The table below outlines a potential late-stage diversification strategy for library generation.

Scaffold IntermediateReagent ClassReaction TypeResulting MoietyLibrary Diversity
CyclohexanolAcyl ChloridesEsterificationEsterProbing for H-bond acceptors
Secondary AmineAldehydes/KetonesReductive AminationTertiary AmineModulating basicity, lipophilicity
Secondary AmineCarboxylic AcidsAmide CouplingAmideIntroducing H-bond donors/acceptors
Oxane (if modified)VariousC-H FunctionalizationSubstituted OxaneExploring new binding interactions

This table illustrates potential synthetic strategies for creating a diverse chemical library.

Mechanistic Studies of Off-Target Interactions and Selectivity Profiling

While achieving high potency for the desired target is crucial, ensuring selectivity is equally important for minimizing off-target side effects. A comprehensive understanding of the compound's interaction profile across the proteome is a key aspect of modern drug development. For derivatives of this compound, future research must include extensive selectivity profiling.

Methodologies for these studies will involve:

Broad Kinase Screening: If the primary target is a kinase, screening lead compounds against a large panel of several hundred kinases to identify any potential off-target inhibitory activity.

Cellular Thermal Shift Assay (CETSA): Assessing target engagement in a cellular environment, which can confirm that the compound binds to its intended target in living cells and can also reveal unexpected off-target binders.

Chemoproteomics: Utilizing affinity-based probes in combination with mass spectrometry to identify the full spectrum of protein interaction partners for a given compound within a cell lysate, providing an unbiased view of its selectivity.

Understanding the molecular basis of any off-target interactions through structural biology (e.g., X-ray crystallography) or computational modeling will be essential for rationally designing out these unwanted activities in subsequent optimization cycles.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-[(Oxan-4-ylmethyl)amino]cyclohexan-1-ol, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves coupling the oxan-4-ylmethylamine moiety to 4-aminocyclohexanol. Key steps include:

  • Amination : Use of reductive amination or nucleophilic substitution under inert atmosphere (e.g., nitrogen) with catalysts like palladium or nickel .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency by stabilizing intermediates .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures improves purity .
    • Data Considerations : Monitor reaction progress via TLC or HPLC. Optimize temperature (40–80°C) to avoid thermal decomposition of the tetrahydropyran ring .

Q. How can the stereochemistry of this compound be characterized, and why is it critical for biological activity?

  • Methodological Answer :

  • Chiral Separation : Use chiral HPLC columns (e.g., Chiralpak AD-H) with hexane/isopropanol gradients .
  • Spectroscopic Analysis : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR coupled with NOESY to confirm axial/equatorial substituent orientations .
  • X-ray Crystallography : Resolve absolute configuration; compare with computational models (DFT) .
    • Biological Relevance : Stereochemistry affects binding to targets (e.g., enzymes, receptors) by altering hydrogen-bonding networks .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

  • Methodological Answer :

  • Batch Analysis : Compare purity across studies using LC-MS; impurities >5% may skew IC50_{50} values .
  • Structural Analogues : Test enantiomers and regioisomers (e.g., 3- vs. 4-substituted cyclohexanol) to isolate stereoelectronic effects .
  • Target Validation : Use CRISPR knockouts or siRNA to confirm specificity for suspected biological targets (e.g., GPCRs) .
    • Case Study : Inconsistent IC50_{50} values against kinase X may arise from racemic mixtures; enantiopure samples show 10-fold higher potency .

Q. How can computational modeling predict the interaction of this compound with lipid bilayers or transmembrane proteins?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate free-energy profiles (e.g., PMF) to assess membrane permeability; use CHARMM36 force field .
  • Docking Studies : AutoDock Vina or Schrödinger Suite to map binding poses with ATP-binding pockets or allosteric sites .
  • QSAR Models : Coramine-derived descriptors (e.g., logP, polar surface area) predict blood-brain barrier penetration .
    • Experimental Validation : Compare MD-predicted logD values with shake-flask experiments (octanol/water) .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining enantiomeric excess?

  • Methodological Answer :

  • Flow Chemistry : Continuous reactors reduce racemization risks by controlling residence time and temperature .
  • Catalyst Immobilization : Heterogeneous catalysts (e.g., Pd/C) enable recycling and reduce metal contamination .
  • In-line Analytics : PAT tools (e.g., FTIR, Raman) monitor enantioselectivity in real-time .
    • Case Study : Batch synthesis at >100 g scale resulted in 15% racemization; switching to microreactors improved ee from 85% to 98% .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.